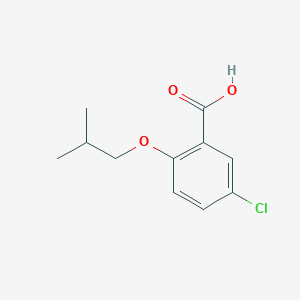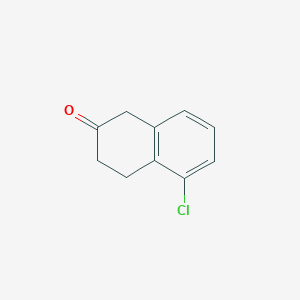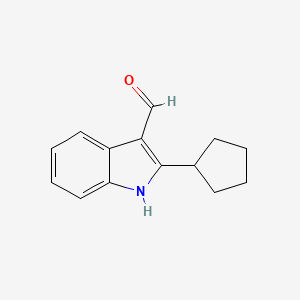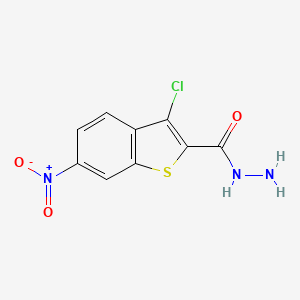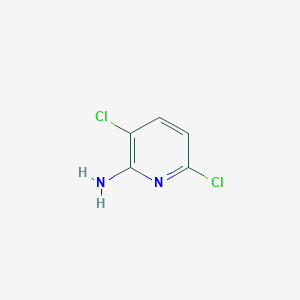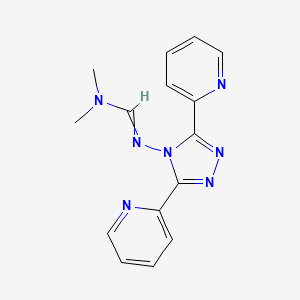![molecular formula C14H13ClN2 B1351915 [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile CAS No. 42780-48-3](/img/structure/B1351915.png)
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, room temperature to reflux.
Substitution: Nucleophiles like amines, thiols; conditionspolar aprotic solvents, room temperature to moderate heating.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making them valuable candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility allows for applications in various industrial processes and products.
作用机制
The mechanism of action of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions. The exact mechanism depends on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole]
- [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]amine
Uniqueness
Compared to similar compounds, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile stands out due to the presence of the acetonitrile group, which imparts unique chemical reactivity and biological activity. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile intermediate in synthetic chemistry and drug development.
属性
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-10-9-12(7-8-16)11(2)17(10)14-5-3-13(15)4-6-14/h3-6,9H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQIRSRQPLVJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407162 |
Source


|
| Record name | [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42780-48-3 |
Source


|
| Record name | [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
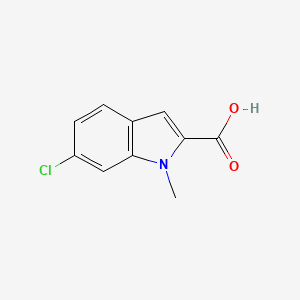
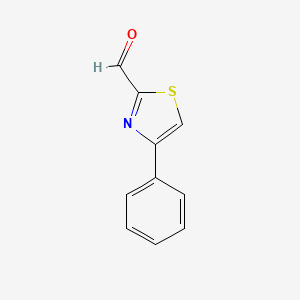
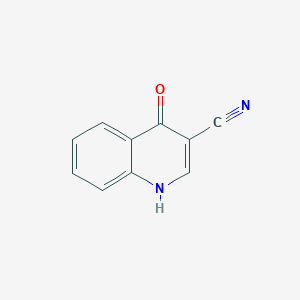


![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
